4-Amino-3-fluoro-2-phenylpyridine
Description
Contextualization within Pyridine (B92270) Chemistry and Fluoroorganic Compounds
The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a ubiquitous motif in a vast number of pharmaceuticals and biologically active compounds. google.com Its ability to engage in hydrogen bonding, its inherent basicity, and its capacity to be functionalized at various positions make it a privileged scaffold in drug development. chemimpex.com The introduction of substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.
The presence of a fluorine atom in an organic molecule can dramatically alter its biological activity. sigmaaldrich.com Fluorine's high electronegativity and small size can influence a compound's conformation, pKa, and binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites of oxidative metabolism. sigmaaldrich.com The strategic incorporation of fluorine has become a powerful tool in medicinal chemistry to improve the efficacy and safety of drug candidates. sigmaaldrich.com
The phenyl group, a simple aromatic ring, provides a scaffold for further chemical modification and can engage in various non-covalent interactions with biological macromolecules, such as pi-pi stacking and hydrophobic interactions. The combination of these three components—the aminopyridine core, the fluorine atom, and the phenyl group—in 4-Amino-3-fluoro-2-phenylpyridine creates a molecule with a unique electronic and steric profile, suggesting its potential for diverse biological applications.
Historical Perspective of this compound-related Scaffold Research
The journey towards the synthesis and exploration of complex substituted pyridines has been a long and incremental one. Early research into pyridine chemistry laid the groundwork for understanding the reactivity of the pyridine nucleus. Over the decades, the development of new synthetic methodologies has enabled chemists to introduce a wide array of functional groups onto the pyridine ring with increasing precision.
The field of organofluorine chemistry has a similarly rich history, with the development of new fluorinating reagents and techniques being a major focus. Historically, the introduction of fluorine into aromatic systems was often challenging, requiring harsh reaction conditions. However, the advent of milder and more selective fluorinating agents has revolutionized the synthesis of fluoroaromatic compounds, including fluorinated pyridines. nih.gov
Research into aminopyridines has also been extensive, driven by the discovery of their diverse biological activities. For instance, 4-aminopyridine (B3432731) is a known potassium channel blocker used in the treatment of multiple sclerosis. ossila.com The synthesis of fluorinated analogues of such biologically active molecules is a common strategy in medicinal chemistry to enhance their properties. For example, the synthesis of 3-fluoro-4-aminopyridine has been explored for potential applications in positron emission tomography (PET) imaging. sigmaaldrich.com
While specific historical research on this compound is not extensively documented in publicly available literature, the development of synthetic routes to related scaffolds, such as 3-amino-4-phenylpyridines and various fluorinated pyridines, has paved the way for the potential creation and investigation of this specific compound. sigmaaldrich.com
Current Research Landscape and Academic Interest in Substituted Pyridines
The academic and industrial interest in substituted pyridines remains robust, driven by their proven track record in successful drug development. Current research often focuses on the development of novel, efficient, and stereoselective methods for the synthesis of highly functionalized pyridines. The ability to rapidly generate libraries of diverse pyridine derivatives is crucial for screening against a wide range of biological targets.
Substituted pyridines are being investigated for a multitude of therapeutic applications, including as kinase inhibitors for cancer therapy, as central nervous system agents, and as anti-infective agents. google.com The modular nature of the pyridine scaffold allows for the systematic exploration of structure-activity relationships (SAR), where the effect of different substituents on biological activity can be methodically evaluated.
The interest in fluoroorganic compounds continues to grow, with a significant percentage of new drugs containing at least one fluorine atom. sigmaaldrich.com The unique properties conferred by fluorine make it a highly desirable element in the design of new therapeutic agents. Consequently, the synthesis and biological evaluation of novel fluorinated heterocyclic compounds, such as this compound, are at the forefront of modern medicinal chemistry research. The combination of the aminopyridine scaffold with fluorine and a phenyl group makes this compound a prime candidate for inclusion in screening libraries and for further investigation into its potential biological activities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
3-fluoro-2-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H9FN2/c12-10-9(13)6-7-14-11(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
XETYLPDIVIEPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2F)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 3 Fluoro 2 Phenylpyridine and Analogues
Retrosynthetic Analysis of the 4-Amino-3-fluoro-2-phenylpyridine Core Structure
A retrosynthetic analysis of the this compound core structure reveals several plausible disconnection pathways. The carbon-carbon bond between the pyridine (B92270) ring and the phenyl group is a prime candidate for disconnection, suggesting a transition-metal-catalyzed cross-coupling reaction as a key final step. This approach would involve a 4-amino-3-fluoro-2-halopyridine and a phenylboronic acid derivative (or a similar organometallic reagent).
Further disconnection of the C-N and C-F bonds on the pyridine ring leads to a variety of potential starting materials. The amino group could be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) or through the reduction of a nitro group. Similarly, the fluorine atom could be installed via direct fluorination or by displacing a leaving group. The sequence of these bond formations is critical to achieving the desired regiochemistry and avoiding unwanted side reactions.
A plausible retrosynthetic pathway is outlined below:
Disconnection 1 (C-C Bond): this compound can be disconnected to a 4-amino-3-fluoro-2-halopyridine and a phenyl organometallic reagent (e.g., phenylboronic acid).
Disconnection 2 (C-N Bond): The 4-amino group can be derived from a 4-nitro or 4-halo precursor through reduction or amination, respectively.
Disconnection 3 (C-F Bond): The 3-fluoro substituent can be introduced by direct fluorination of a pyridine N-oxide intermediate or via nucleophilic substitution of a suitable leaving group.
Classical Synthetic Routes to Fluorinated Pyridines and Aminopyridines
The synthesis of fluorinated aminopyridines often involves multi-step sequences that carefully orchestrate the introduction of the fluorine and amino functionalities.
The introduction of an amino group onto a pyridine ring can be achieved through the displacement of a halogen atom. savemyexams.com This nucleophilic aromatic substitution (SNAr) reaction is a common strategy in pyridine chemistry. The reactivity of halopyridines towards amination is dependent on the position of the halogen and the presence of other activating or deactivating groups on the ring.
An environmentally friendly and efficient method for the selective amination of polyhalogenated pyridines has been developed using water as a solvent. nih.gov This base-promoted reaction can proceed with various amino sources, providing a practical route to aminopyridine derivatives. nih.gov For instance, the reaction of 2,5-dibromopyridine with DMF (as an amino source precursor) and NaOtBu in water at 140 °C yields the corresponding 2-aminopyridine derivative. nih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |
| 2,5-dibromopyridine | DMF | NaOtBu | Water | 140 | 2-amino-5-bromopyridine |
This table illustrates a typical amination reaction of a dihalogenated pyridine.
The reaction of 4-aminopyridine (B3432731) with halogens and interhalogens has also been investigated, revealing the formation of various charge-transfer complexes and ionic species. researchgate.net
Direct fluorination of pyridine rings is challenging due to the electron-deficient nature of the heterocycle. However, the use of pyridine N-oxides as substrates offers a viable pathway for introducing fluorine atoms. The N-oxide functionality activates the pyridine ring towards electrophilic attack and can direct the regioselectivity of the fluorination reaction.
A novel method for the synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine involves the direct radiofluorination of a pyridine N-oxide precursor. nih.govrsc.orgnih.gov Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride (B91410) source yields 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govrsc.orgnih.gov This approach is particularly valuable for the synthesis of radiolabeled compounds for applications such as positron emission tomography (PET). nih.govrsc.orgnih.gov
| Precursor | Fluorinating Agent | Product | Subsequent Reaction | Final Product |
| 3-bromo-4-nitropyridine N-oxide | [18F]TBAF | [18F]3-fluoro-4-nitropyridine N-oxide | Catalytic Hydrogenation | [18F]3-fluoro-4-aminopyridine |
This table outlines the synthesis of a fluorinated aminopyridine via a pyridine N-oxide intermediate.
The synthesis of pyridine-N-oxides can be achieved through the direct oxidation of pyridines using reagents such as 30% H2O2 in the presence of a catalyst like Na2WO4·2H2O. ccspublishing.org.cn
Strategies for Phenylpyridine Moiety Formation
The formation of the C-C bond between the pyridine and phenyl rings is a critical step in the synthesis of 2-phenylpyridine (B120327) derivatives. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation. tcichemicals.com
The Suzuki-Miyaura cross-coupling reaction is a widely used and highly effective method for the formation of carbon-carbon bonds. nih.gov This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov
The synthesis of 2-arylpyridines can be achieved through the Suzuki-Miyaura coupling of a 2-pyridyl nucleophile with an aryl halide. nih.gov However, the cross-coupling of 2-substituted nitrogen-containing heteroaryl organoboranes can be challenging due to slow transmetalation rates and decomposition of the organoboron reagent. nih.gov To address these challenges, specific catalyst systems and reaction conditions have been developed. For example, catalysts based on phosphite or phosphine oxide ligands have shown high activity for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov
A general and efficient method for the Suzuki-Miyaura reaction of lithium triisopropyl 2-pyridylboronates with aryl and heteroaryl bromides and chlorides has been developed. nih.gov This method allows for the synthesis of a wide range of 2-arylpyridines in good to excellent yields. nih.gov
| Aryl Halide | 2-Pyridylboronate | Catalyst | Ligand | Base | Yield (%) |
| 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 | 1 | KF | 82 |
| 4-bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 | 1 | KF | 74 |
This table presents examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylpyridines. nih.gov
The synthesis of some atropisomeric derivatives of 2,6-dimethylpyridine has been achieved through regio- and atropselective Suzuki–Miyaura cross-coupling reactions. beilstein-journals.org
While the Suzuki-Miyaura reaction is a prominent method, other transition-metal-catalyzed cross-coupling reactions can also be employed for the formation of the C-C bond in 2-phenylpyridine derivatives. tcichemicals.com These reactions often utilize other organometallic reagents, such as organozinc, organotin, or Grignard reagents, in combination with palladium or nickel catalysts. tcichemicals.com
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis. mdpi.com For instance, nickel-terpyridine complexes can catalyze the cross-coupling of alkyl iodides with alkylzinc reagents. mdpi.com The development of these alternative methods provides a broader toolbox for chemists to construct challenging C-C bonds.
Transition metal-catalyzed C(sp2)–H bond functionalization is another strategy for the synthesis of highly functionalized organic frameworks. nih.gov This approach allows for the direct formation of C-C bonds by activating a C-H bond on the pyridine ring, offering a more atom-economical synthetic route. nih.gov
Convergent and Divergent Synthetic Approaches for Polysubstituted Pyridines
The construction of polysubstituted pyridine scaffolds is often achieved through convergent strategies that assemble the core ring structure from multiple components in a single sequence or divergent strategies that modify a pre-existing pyridine core. Modern methodologies increasingly favor convergent approaches due to their efficiency and ability to rapidly generate structural diversity.
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, thereby minimizing purification steps and saving resources. ymerdigital.combenthamdirect.com These reactions are particularly valuable for constructing polysubstituted pyridine rings with high chemo- and regioselectivity. rsc.org
A common approach involves the condensation of 1,3-dicarbonyl compounds, aldehydes, and an ammonia source. rsc.orgpharmaguideline.com For instance, a facile synthesis of substituted pyridines can be achieved through a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide. rsc.org This method is notable for forming four new chemical bonds in a single operation. rsc.org
Modifications of the classic Bohlmann-Rahtz pyridine synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, have been developed to proceed without an additional acid catalyst. core.ac.uk Microwave-assisted protocols using heterogeneous catalysts like magnesium oxide nanoparticles have also been reported to enhance reaction efficiency and greenness. rsc.org The Hantzsch pyridine synthesis is another foundational multicomponent reaction, typically involving the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia, which initially forms a 1,4-dihydropyridine that is subsequently oxidized to the corresponding pyridine. ymerdigital.compharmaguideline.com
| Reaction Type | Reactants | Key Features | Reference |
| NaOH-Mediated MCR | 1,3-Dicarbonyl compound, Aromatic aldehyde, Malononitrile, Alcohol | Mild conditions, high chemo- and regioselectivity, four new bonds formed. | rsc.org |
| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl compound, Ammonia, Alkynone | No additional acid catalyst required, total regiochemical control. | core.ac.uk |
| Microwave-Assisted Hantzsch | Aldehyde, 1,3-Dicarbonyl compound, Ammonia source | Use of reusable catalysts (e.g., MgO NPs), shorter reaction times, green methodology. | rsc.org |
| Nitrogen-doped Graphene Catalyzed MCR | Arylaldehyde, Diethyl-acetylene dicarboxylate, Malononitrile, Ammonium acetate | Solvent-free, dual acid-based catalyst, in-situ oxidation of 1,4-dihydropyridine intermediate. | benthamdirect.com |
Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions, making it particularly suitable for the synthesis of complex molecules like fluoropyridines. mdpi.comresearchgate.net This methodology allows for the generation of radical intermediates that can participate in unique bond-forming events.
One notable method for the synthesis of 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. acs.orgacs.org This reaction, often catalyzed by iridium complexes such as fac-Ir(ppy)₃ under blue LED irradiation, is followed by a one-pot condensation with ammonium acetate to construct the pyridine ring. acs.orgacs.org This approach is advantageous as it assembles the 3-fluoropyridine structure from two simple ketone derivatives. acs.org The reaction proceeds through the reduction of the α,α-difluoro-β-iodoketone to generate a fluorinated radical, which then couples with the silyl enol ether. acs.org
The versatility of photoredox catalysis extends to the introduction of various fluorine-containing groups onto aromatic systems, providing a modern avenue for the synthesis of fluorinated heterocycles. researchgate.net
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| fac-Ir(ppy)₃ / Blue LED | α,α-Difluoro-β-iodoketone, Silyl enol ether, Ammonium acetate | 3-Fluoropyridines | Mild conditions, one-pot procedure, assembly from ketone components. | acs.orgacs.org |
| Ru(II) or Cu(I) Catalysts | Various arenes, Fluorinating agents (e.g., CF₃I, CF₃SO₂Cl) | Fluorinated Aromatics | High functional group tolerance, late-stage functionalization potential. | researchgate.net |
Cascade and annulation reactions provide an elegant and efficient means of constructing the pyridine nucleus by forming multiple bonds in a sequential manner within a single synthetic operation. These processes often involve the strategic combination of reactants that undergo a programmed series of transformations to build the heterocyclic ring.
One such strategy is the [4+2] annulation of α,β-unsaturated ketoxime acetates with electron-rich enamides, triggered by ammonium iodide, to construct polysubstituted pyridines under metal-free conditions. organic-chemistry.org Another approach employs a cascade reaction initiated by a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This initial coupling generates a 3-azatriene intermediate, which then undergoes a 6π-electrocyclization and subsequent air oxidation to afford the highly substituted pyridine product. nih.gov This method is valued for its modularity and good functional group tolerance. nih.gov
Domino reactions of enaminones and aldehydes, promoted by an acid such as trifluoromethanesulfonic acid (TfOH), have also been developed for the synthesis of fully substituted pyridines, involving the cascade formation of two C-C bonds and one C-N bond. acs.org
| Reaction Type | Key Intermediates/Steps | Catalyst/Promoter | Key Features | Reference |
| [4+2] Annulation | C2 synthons from enamides | NH₄I (metal-free) | Straightforward construction, wide functional group tolerance. | organic-chemistry.org |
| Cu-Catalyzed Cascade | 3-Azatriene formation, Electrocyclization, Oxidation | Copper catalyst | Modular, good functional group tolerance, mild conditions. | nih.gov |
| Domino Reaction | Cascade C-C and C-N bond formation | TfOH | Metal-free, synthesis of fully substituted pyridines. | acs.org |
Base-promoted reactions offer a metal-free pathway for the synthesis of polysubstituted pyridines. These methods often rely on the generation of nucleophilic intermediates that can participate in cyclization and condensation reactions to build the pyridine ring.
A notable example is the reaction of 1-arylethylamines with ynones, which proceeds via the direct β-C(sp³)-H functionalization of enaminones. organic-chemistry.org This base-promoted process features high regioselectivity and efficiency, providing access to a variety of polysubstituted pyridines in high yields under environmentally friendly, metal-free conditions. organic-chemistry.org The reaction sequence typically involves the formation of an enaminone intermediate, followed by intramolecular cyclization and aromatization to furnish the final pyridine product.
Stereoselective Synthesis Considerations and Chiral Resolution of Analogues
When substituents on the pyridine ring or its side chains create stereocenters, as could be the case for analogues of this compound, stereoselective synthesis or chiral resolution becomes a critical consideration. The synthesis of enantiopure pyridine derivatives is often essential for their application in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.
Stereoselective approaches to pyridine derivatives frequently involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. mdpi.com For instance, the diastereoselective addition of nucleophiles to chiral N-acyl pyridinium salts is an effective method for synthesizing chiral dihydropyridines, which can then be oxidized to the corresponding pyridines. acs.orgfigshare.com
Chiral resolution is a common technique for separating enantiomers. This can be achieved by:
Classical Resolution: Forming diastereomeric salts by reacting a racemic mixture with a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid, cinchonidine), followed by separation of the diastereomers through crystallization. mdpi.comgoogle.com
Chromatographic Separation: Using preparative chiral chromatography on stationary phases is a widely used technique for the direct separation of enantiomers. mdpi.com This can sometimes involve derivatizing the racemate with a chiral auxiliary to form diastereomers that are more easily separated. nih.gov
Enzymatic Resolution: Lipase-catalyzed enantioselective acetylation is another powerful method for resolving racemic alcohols, including those with a pyridine core, to yield one enantiomer as an acetate and the other as the unreacted alcohol, both with high enantiomeric purity. researchgate.net
| Method | Description | Example Application | Reference |
| Diastereoselective Synthesis | Addition of nucleophiles to chiral pyridinium salts derived from a chiral auxiliary. | Synthesis of chiral dihydropyridines and pyridinones. | acs.orgfigshare.com |
| Classical Resolution | Formation and separation of diastereomeric salts using a chiral resolving agent. | Resolution of a racemic 1,4-dihydropyridine carboxylic acid using cinchonidine. | mdpi.com |
| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase (CSP). | Separation of diastereomeric 1,4-dihydropyridine derivatives. | nih.gov |
| Enzymatic Resolution | Lipase-catalyzed enantioselective acylation of a racemic alcohol. | Resolution of racemic 1-(2-pyridyl)ethanols using Candida antarctica lipase (CAL). | researchgate.net |
Reactivity and Chemical Transformations of 4 Amino 3 Fluoro 2 Phenylpyridine Derivatives
Electrophilic Aromatic Substitution on the Pyridine (B92270) and Phenyl Rings
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the ring's inherent electron-deficient nature. However, the presence of the strongly activating amino group at the C4-position can facilitate such reactions. The amino group directs incoming electrophiles primarily to the positions ortho and para to itself. In this specific molecule, the C5-position is ortho to the amino group. The fluorine atom at C3 is a deactivating group but an ortho-, para-director. Therefore, electrophilic attack would be most favored at the C5-position, influenced by the powerful directing effect of the amino group.
On the other hand, the phenyl ring at the C2-position can also undergo electrophilic substitution. The reactivity of this ring depends on whether it is substituted itself. For an unsubstituted phenyl ring, substitution will typically occur at the ortho-, meta-, and para-positions, with the specific outcome influenced by reaction conditions and the nature of the electrophile. The pyridine ring acts as a deactivating group towards the attached phenyl ring.
| Ring System | Key Substituent Effects | Predicted Site of Electrophilic Attack |
| Pyridine Ring | - C4-NH₂: Strongly activating, ortho, para-directing- C3-F: Deactivating, ortho, para-directing | C5-position |
| Phenyl Ring | - C2-Pyridine: Deactivating | Ortho, para positions of the phenyl ring |
Table 1: Predicted regioselectivity of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom
The fluorine atom at the C3-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the pyridine ring nitrogen. Fluorine is an excellent leaving group in SₙAr reactions, often showing higher reactivity than other halogens. nih.gov This allows for the introduction of a wide variety of nucleophiles at this position. The reaction proceeds via a Meisenheimer-type intermediate, and its rate is enhanced by the electronegativity of the fluorine atom. nih.gov
Studies on related 3-halo-4-aminopyridines have shown that intramolecular nucleophilic substitution can occur, for instance, after N-acylation of the amino group. nih.gov In the case of 4-Amino-3-fluoro-2-phenylpyridine, various external nucleophiles, such as amines, alkoxides, and thiolates, are expected to displace the fluoride (B91410) ion under relatively mild conditions, providing a versatile method for late-stage functionalization. nih.govunc.edu The reaction of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source has been shown to result in the displacement of the nitro group, highlighting the susceptibility of the 4-position to nucleophilic attack, though direct fluorination at the 3-position can also be achieved under specific conditions. nih.gov
| Nucleophile Class | Example Reagent | Expected Product |
| Amines | R₂NH | 4-Amino-3-(dialkylamino)-2-phenylpyridine |
| Alkoxides | RONa | 4-Amino-3-alkoxy-2-phenylpyridine |
| Thiolates | RSNa | 4-Amino-3-(alkylthio)-2-phenylpyridine |
| Azoles | Imidazole | 4-Amino-3-(imidazol-1-yl)-2-phenylpyridine |
Table 2: Representative nucleophilic aromatic substitution reactions at the C3-position.
Transformations and Derivatizations of the Amino Group
The primary amino group at the C4-position is a key functional handle for a variety of chemical modifications.
The nucleophilic nature of the amino group allows for straightforward acylation, alkylation, and arylation reactions.
Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides. For instance, reacting 3-halo-4-aminopyridines with acyl chlorides in the presence of a base like triethylamine (B128534) yields N-acylated products. nih.gov Similar reactivity is expected for this compound.
Alkylation: Direct alkylation can be achieved using alkyl halides, though over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Arylation: The amino group can undergo coupling reactions with arylboronic acids in the presence of a copper(II) catalyst to furnish N-aryl derivatives. nih.gov
| Reaction Type | Reagent | Conditions | Product Type |
| Acylation | Acyl chloride (RCOCl) | Base (e.g., Triethylamine) | N-Acyl-4-amino-3-fluoro-2-phenylpyridine |
| Arylation | Arylboronic acid (ArB(OH)₂) | Copper(II) acetate, base | N-Aryl-4-amino-3-fluoro-2-phenylpyridine |
| Alkylation | Alkyl halide (R-X) | Base | N-Alkyl-4-amino-3-fluoro-2-phenylpyridine |
Table 3: Common derivatizations of the C4-amino group.
The reaction of aminopyridines with halogens can lead to a variety of outcomes, including ring halogenation, N-halogenation, or complex formation. Studies on 4-aminopyridine (B3432731) (4-AP) reveal its versatile behavior. acs.orgresearchgate.net
With iodine monochloride (ICl) and iodine monobromide (IBr) , 4-AP forms charge-transfer complexes and ionic species where an iodonium (B1229267) ion is bridged between two pyridine nitrogen atoms. acs.orgresearchgate.net
Reaction with bromine (Br₂) leads to protonation of the pyridine nitrogen followed by a subsequent bromination-dimerization process on the pyridine ring. acs.orgresearchgate.net
For this compound, the existing substituents would influence the outcome. The electron-rich nature of the ring due to the amino group suggests that electrophilic halogenation on the ring (at C5) is a likely pathway, competing with reactions at the amino group or the pyridine nitrogen.
Palladium-Catalyzed C-H Functionalization and Cross-Coupling Modifications on the Pyridine and Phenyl Moieties
Modern palladium-catalyzed reactions offer powerful tools for modifying both the pyridine and phenyl rings through C-H functionalization and cross-coupling.
The nitrogen atom of the pyridine ring can act as a directing group to facilitate ortho-C-H activation on the phenyl ring (at the C2' position). u-tokyo.ac.jprsc.org This strategy allows for the direct installation of various functional groups, such as aryl, alkyl, or acetoxy groups, without pre-functionalization. acs.org Palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines has also been reported, leading to the synthesis of silafluorene equivalents. nih.gov
Furthermore, if a halogen were introduced onto either ring, it would serve as a handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck). mdpi.com For example, a bromo-substituent on the phenyl ring could undergo a Suzuki coupling with a boronic acid to form a biaryl structure, while the fluoro-pyridine moiety remains available for subsequent SₙAr. acs.orgnih.gov This demonstrates the potential for orthogonal chemical modifications.
| Reaction Type | Substrate Moiety | Catalyst/Reagents | Outcome |
| C-H Arylation | Phenyl Ring (C2') | Pd(OAc)₂, Aryl-I | C-H bond replaced with C-Aryl bond |
| C-H Acetoxylation | Phenyl Ring (C2') | Pd(OAc)₂, Oxidant | C-H bond replaced with C-OAc bond |
| Suzuki Coupling | Aryl-Br (on phenyl ring) | Pd(0) catalyst, boronic acid, base | C-Br bond replaced with C-Aryl bond |
| C-H Fluorosilylation | Phenyl Ring (C2') | Pd catalyst, silylating agent | Formation of a fluorosilylated product |
Table 4: Potential palladium-catalyzed modifications.
Chemo- and Regioselective Functionalization Strategies
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.
Amino Group vs. Ring: The amino group is generally more nucleophilic than the pyridine ring. Thus, reactions with electrophiles like acyl chlorides can be selectively directed to the nitrogen atom under basic conditions.
SₙAr vs. Cross-Coupling: In a derivative containing an additional halide (e.g., a bromo substituent on the phenyl ring), orthogonal reactivity can be achieved. Palladium-catalyzed cross-coupling reactions can be performed selectively at the C-Br bond, leaving the C-F bond intact for a subsequent SₙAr reaction with a nucleophile. acs.orgnih.gov This selectivity arises from the different mechanisms and reaction conditions required for these transformations.
C-H Functionalization vs. Other Reactions: Pyridine-directed C-H functionalization on the phenyl ring typically requires specific palladium catalysts and high temperatures. These conditions can be chosen to avoid reactions at other sites, such as the amino group, which could be protected if necessary.
By carefully selecting reagents, catalysts, and reaction conditions, chemists can selectively manipulate the this compound scaffold to build complex molecular architectures with high precision.
Ring-Opening and Rearrangement Reactions of this compound Derivatives
The reactivity of this compound and its derivatives is characterized by a susceptibility to certain intramolecular rearrangement reactions, while literature on their ring-opening reactions is less prevalent. The interplay of the amino, fluoro, and phenyl substituents on the pyridine core dictates the feasibility and outcome of these transformations.
Rearrangement Reactions
A notable rearrangement reaction has been documented for the broader class of 4-amino-3-halopyridines, which is applicable to this compound derivatives. This transformation involves the reaction of a 4-amino-3-halopyridine with an acyl chloride in the presence of a base, such as triethylamine, to yield a pyridin-4-yl α-substituted acetamide (B32628). nih.govresearchgate.net This reaction represents a formal two-carbon insertion into the C4-N bond of the pyridine ring.
The proposed mechanism for this rearrangement commences with the N-acylation of the 4-amino group by the acyl chloride. The resulting N-acylated intermediate is then believed to undergo an intramolecular nucleophilic aromatic substitution. In this step, the enolate formed from the N-acyl group attacks the C4 position of the pyridine ring, leading to the displacement of the halide at the C3 position and the formation of a new C-C bond. nih.govresearchgate.net
The electronic nature of the substituents on the pyridine ring plays a crucial role in this rearrangement. The pyridine nitrogen atom acts as an electron-withdrawing group, which enhances the electrophilicity of the C4 position, making it more susceptible to nucleophilic attack. researchgate.net Electron-withdrawing groups at the 3-position, such as the fluoro group in the title compound, are thought to be important for activating the ipso-carbon for the nucleophilic attack. researchgate.net While the specific influence of a 2-phenyl group has not been detailed in the examined literature, its electronic and steric presence would likely modulate the reactivity of the pyridine ring and the stability of the intermediates involved.
A variety of acyl chlorides can be utilized in this rearrangement, leading to a diverse range of α-substituted acetamide products. The reaction generally proceeds in moderate to high yields.
| Starting Material | Acyl Chloride | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Amino-3-chloropyridine | Phenylacetyl chloride | 2-Phenyl-N-(pyridin-4-yl)acetamide | 75 | nih.govresearchgate.net |
| 4-Amino-3-bromopyridine | 2-Chlorophenylacetyl chloride | 2-(2-Chlorophenyl)-N-(pyridin-4-yl)acetamide | 82 | nih.govresearchgate.net |
| 4-Amino-3-iodopyridine | 2-Methoxyphenylacetyl chloride | 2-(2-Methoxyphenyl)-N-(pyridin-4-yl)acetamide | 68 | nih.govresearchgate.net |
Ring-Opening Reactions
An article on the computational chemistry of this compound cannot be generated at this time.
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Quantum Chemical Calculations: Specifically, Frontier Molecular Orbital (HOMO-LUMO) analysis and Electrostatic Potential Mapping.
Molecular Dynamics Simulations: Including conformational analysis and ligand interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Both ligand-based and structure-based approaches, along with details on model validation.
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Structural and Electronic Properties Through Computational Chemistry
In Silico Screening and Virtual Ligand Design Based on the Pyridine (B92270) Scaffold
The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. mdpi.com Its versatile chemical nature and ability to form key interactions with biological targets make it an ideal candidate for computational drug design. While specific in silico screening studies focusing exclusively on 4-Amino-3-fluoro-2-phenylpyridine are not extensively detailed in public literature, the methodologies applied to the broader pyridine scaffold provide a clear blueprint for its computational evaluation and development.
Virtual screening and ligand design are powerful computational tools that accelerate drug discovery by identifying promising candidates from large chemical libraries before their synthesis and in vitro testing. ijfmr.com These methods are frequently applied to pyridine-containing compounds to explore their potential against various therapeutic targets.
A common approach involves a multi-step computational workflow:
Library Preparation: A large library of virtual compounds, often containing thousands or millions of molecules with a pyridine core, is prepared for screening.
Molecular Docking: Docking simulations are performed to predict how each compound in the library will bind to a specific protein target. This process estimates the binding affinity and analyzes the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. For instance, docking studies on 2-aminopyridine derivatives have been used to investigate their affinity and interaction within the active sites of bacterial target proteins. mdpi.com
Scoring and Ranking: Compounds are ranked based on their docking scores, which reflect the predicted binding affinity. The top-ranking candidates are selected for further analysis.
ADMET Analysis: In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis is often employed to assess the drug-likeness and potential safety profile of the prioritized compounds. ijfmr.com
Advanced Simulations: Techniques like molecular dynamics (MD) simulations can be used to evaluate the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interaction. ijfmr.com
One prominent strategy in virtual ligand design is scaffold hopping , where the core structure of a known inhibitor is replaced with a different scaffold, like pyridine, to discover novel compounds with potentially improved properties. nih.gov This was demonstrated in the design of pyridin-2-one derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a target in oncology. nih.gov
Another key technique is the development of 3D Quantitative Structure-Activity Relationship (3D-QSAR) models. nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), establish a mathematical relationship between the 3D properties of a series of compounds and their biological activity. For a set of pyridine-based inhibitors, a 3D-QSAR model can offer guidance for structural modifications to enhance potency. nih.gov
A successful application of these principles was a collaborative virtual screening project to identify agents against visceral leishmaniasis. nih.govresearchgate.net Starting with an imidazo[1,2-a]pyridine hit, researchers used ligand-based virtual screening of proprietary pharmaceutical libraries to rapidly expand the chemical series, leading to compounds with improved antiparasitic activity and selectivity. nih.govresearchgate.net
The table below illustrates representative data from a computational study on pyridin-2-one based mIDH1 inhibitors, showcasing how in silico predictions (pIC₅₀ values) are used to evaluate and rank newly designed compounds. nih.gov
| Compound ID | Modification on Pyridine Scaffold | Docking Score | Predicted pIC₅₀ (3D-QSAR) |
|---|---|---|---|
| C3 | Novel structure designed via scaffold hopping | High | 9.018 |
| C6 | Novel structure designed via scaffold hopping | High | 8.996 |
| C9 | Novel structure designed via scaffold hopping | High | 9.143 |
| Compound 29 (Template) | Most active compound in the training set | N/A | 7.456 (Experimental) |
These computational strategies demonstrate the robust framework available for the rational design of novel therapeutics based on the pyridine scaffold. For this compound, such in silico approaches would be instrumental in identifying potential biological targets, optimizing its structure to enhance binding affinity, and predicting its drug-like properties, thereby guiding its development as a potential therapeutic agent.
Structure Activity Relationship Studies and Medicinal Chemistry Implications
Scaffold Analysis and Privileged Structure Derivations within Aminopyridine and Phenylpyridine Classes
In medicinal chemistry, certain molecular frameworks are termed "privileged structures" because they are capable of binding to multiple, often unrelated, biological targets. scielo.brnih.gov These scaffolds appear frequently in approved drugs and bioactive molecules, suggesting an evolutionarily optimized geometry for interacting with protein binding sites. rsc.orgresearchgate.net The pyridine (B92270) ring, a nitrogen-containing six-membered heterocycle, is a quintessential example of a privileged structure. rsc.orgresearchgate.net Its inclusion in over 7000 drug molecules highlights its importance. rsc.org
The utility of the pyridine scaffold stems from several key features:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring a molecule within a protein's active site. rsc.org
Modulation of Properties: The basicity of the pyridine nitrogen can be tuned through substitution, which in turn influences the molecule's solubility, a crucial factor for drug delivery and efficacy. nih.gov
Synthetic Tractability: Pyridine and its derivatives are generally straightforward to synthesize and modify, allowing chemists to readily create libraries of related compounds for biological screening. nih.govethz.ch
Both the aminopyridine and phenylpyridine substructures are considered privileged. The amino group in aminopyridines can act as a hydrogen bond donor, providing an additional point of interaction with a biological target. The phenyl ring in phenylpyridines offers a large, hydrophobic surface that can engage in van der Waals and pi-stacking interactions within a receptor's binding pocket. The combination of these features in a single molecule, as seen in 4-Amino-3-fluoro-2-phenylpyridine, provides a rich platform for developing highly specific and potent modulators of biological function. The phenylamino-pyrimidine (PAP) nucleus, a related scaffold, is another example of a privileged structure found in numerous tyrosine kinase inhibitors (TKIs) and antiretroviral agents. nih.gov
Structure-Activity Relationship (SAR) Investigations of Substituted Pyridines
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing a systematic way to evaluate how modifying a lead compound's chemical structure affects its biological activity. mdpi.com For pyridine derivatives, SAR investigations focus on the type, position, and orientation of substituents on the pyridine ring.
The biological activity of pyridine derivatives can be dramatically altered by the addition or modification of substituent groups. The geometry and nature of these substituents determine the inhibitory activity and selectivity towards biological targets. nih.gov
Steric Bulk: The size and shape of a substituent (steric effects) are critical. In one study on arylthiourea derivatives, introducing bulky groups like trifluoromethyl at the ortho position of a benzene (B151609) ring was beneficial for activity, while placing them at the para position resulted in decreased activity. acs.org
Positional Isomerism: The location of a substituent on the pyridine ring is crucial. For example, studies on substituted pyridines as dopamine (B1211576) transporter (DAT) inhibitors showed that the geometry of substituents dictates activity and selectivity. nih.gov Similarly, the antiproliferative activity of certain pyridine derivatives is directly related to the number and position of methoxy (B1213986) groups. mdpi.com A study on epibatidine (B1211577) analogs found that substituents on the 2'-pyridine ring significantly affected binding affinity and functional potency at various neuronal nicotinic receptor subtypes. nih.gov For example, a fluoro analog displayed significantly greater affinity for β2-containing receptors over β4-containing ones. nih.gov
| Compound Class | Substituent Modification | Impact on Activity | Target/Assay | Source |
|---|---|---|---|---|
| Arylthiourea Derivatives | Bulky group (e.g., CF3) at ortho-position of phenyl ring | Increased inhibitory activity | Arabidopsis root growth | acs.org |
| Arylthiourea Derivatives | Bulky group (e.g., CF3) at para-position of phenyl ring | Decreased inhibitory activity | Arabidopsis root growth | acs.org |
| Pyridine Derivatives | Increasing number of O-CH3 groups (from 2 to 4 to 6) | Increased antiproliferative activity (lower IC50) | Cancer cell lines | mdpi.com |
| Epibatidine Analogs (Pyridine Ring) | Fluoro substitution | 52- to 875-fold greater affinity at β2- vs. β4-containing nAChRs | Neuronal Nicotinic Receptors (nAChRs) | nih.gov |
| Epibatidine Analogs (Pyridine Ring) | Bromo substitution | 4- to 55-fold greater affinity at β2- vs. β4-containing nAChRs | Neuronal Nicotinic Receptors (nAChRs) | nih.gov |
A molecule's three-dimensional shape, or conformation, is paramount for its ability to bind to a biological target. Many molecules are flexible and can adopt various conformations, but typically only one specific conformation (the "bioactive conformation") fits snugly into the target's binding site.
The conformational flexibility of pyridine-containing scaffolds like 3,2':6',3”-terpyridine demonstrates this principle. This molecule is flexible due to rotation around the C-C bonds connecting the pyridine rings. nih.gov It can exist in different planar conformations, which have divergent properties for assembling into larger structures. nih.gov In the presence of metal ions, these ligands can twist and fold into specific shapes to accommodate binding. nih.govresearchgate.net This same principle applies at the molecular level of drug-receptor interactions. A flexible inhibitor must adopt the correct low-energy conformation to fit within an enzyme's active site, and substituents on the pyridine rings can influence which conformations are favored, thereby affecting binding affinity and inhibitory potency. The introduction of different peripheral substituents (e.g., Me, H, F, Cl, Br) can lead to significant structural variations in the resulting complexes, highlighting the subtle interplay between substitution and conformation. nih.gov
Pre-clinical Biological Activity Profiles (In Vitro and Mechanistic Insights)
The aminopyridine and phenylpyridine scaffolds have been incorporated into molecules targeting a wide array of enzymes and receptors, demonstrating their broad therapeutic potential.
Pyridine derivatives have been successfully developed as potent and selective inhibitors of various enzymes implicated in human disease.
PI3Kδ Inhibition: Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme in inflammatory pathways and is a target for diseases like chronic obstructive pulmonary disease (COPD). nih.gov A potent and selective PI3Kδ inhibitor, (S)-18, was discovered using a fragment-hybrid approach. nih.gov This compound, which features a complex heterocyclic system related to aminopyridines, inhibits PI3Kδ with a half-maximal inhibitory concentration (IC50) of 14 nM and shows high selectivity over other related kinases. nih.gov
Protein Kinase B (PKB/Akt) Inhibition: As a key component of the PI3K signaling pathway, PKB is a major target in cancer therapy. nih.gov Researchers have developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are potent, ATP-competitive, and orally bioavailable inhibitors of PKB. nih.gov These compounds effectively block the signaling pathway in cellular and in vivo models. nih.gov
Other Kinase Inhibition: Pyridine-based scaffolds are prevalent in kinase inhibitor design. Fused pyrazolopyridine systems have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a target in cancer. nih.gov For example, the compound 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile showed a potent IC50 value of 0.24 µM against CDK2/cyclin A2. nih.gov
| Enzyme Target | Compound Class/Example | Biological Activity (IC50) | Therapeutic Area | Source |
|---|---|---|---|---|
| PI3Kδ | (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) | 14 nM | COPD | nih.gov |
| PKBβ (Akt) | 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | Potent, 28-fold selective vs. PKA | Cancer | nih.gov |
| CDK2/cyclin A2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 µM | Cancer | nih.gov |
| CDK2/cyclin A2 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 µM | Cancer | nih.gov |
| Urease | 1-(3-nitropyridin-2-yl)piperazine derivative (5b) | 2.0 ± 0.73 µM | Infectious Disease | frontiersin.org |
In addition to inhibiting enzymes, pyridine derivatives are key players in modulating cell surface receptors.
GPR119 Agonism: G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes, as its activation enhances glucose-dependent insulin (B600854) secretion. nih.gov Novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and evaluated as potent GPR119 agonists. nih.govnih.gov Optimization of substituents on the phenyl and amino groups led to potent compounds. For example, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine (9t) was identified as a GPR119 agonist that improved glucose tolerance in mice after oral administration. nih.gov Further optimization led to analog 24g, which showed excellent potency and antidiabetic effects in animal models. nih.gov
5-HT2A Receptor Antagonism: The 5-HT2A receptor, a subtype of the serotonin (B10506) receptor, is involved in various physiological processes, including platelet aggregation. nih.gov Antagonists of this receptor are being explored as potential antiplatelet agents. Studies have confirmed that 5-HT2A antagonists can effectively suppress platelet aggregation. nih.gov While the specific compound this compound is not highlighted in this context, related structures containing phenyl and heterocyclic moieties have shown activity. For instance, a hydantoin (B18101) derivative, 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (compound 13), was found to be a potent inhibitor of collagen-stimulated platelet aggregation with an IC50 of 27.3 µM, acting as a 5-HT2A antagonist. nih.gov
| Receptor Target | Compound Class/Example | Mode of Action | Biological Activity (EC50/IC50) | Therapeutic Area | Source |
|---|---|---|---|---|---|
| GPR119 | 4-Amino-2-phenylpyrimidine derivatives | Agonist | Potent (nanomolar range for some analogs) | Type 2 Diabetes | nih.govnih.gov |
| GPR119 | Thienopyrimidine derivative (5d) | Agonist | 3 nM (EC50) | Type 2 Diabetes | nih.gov |
| 5-HT2A | 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione | Antagonist | 27.3 µM (IC50, collagen-induced platelet aggregation) | Cardiovascular (Antiplatelet) | nih.gov |
| Dopamine Transporter (DAT) | Substituted pyridine (Compound 18) | Inhibitor | Ki = 79 nM | CNS Disorders | nih.gov |
Cellular Pathway Modulation and Apoptotic Induction in Pre-clinical Models
While direct studies on the cellular pathway modulation of this compound are not extensively documented, research on structurally related compounds provides significant insights into its potential mechanisms of action. For instance, studies involving compounds with an amino-fluoro-phenyl moiety, such as 3-amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione (KR-22332), have shown notable effects on cellular pathways linked to apoptosis and oxidative stress. nih.govresearchgate.net
In preclinical models, KR-22332 demonstrated a protective role against cisplatin-induced cytotoxicity by significantly inhibiting the generation of intracellular reactive oxygen species (ROS). nih.govresearchgate.net Cisplatin is known to induce apoptosis, and KR-22332 was found to block this process. researchgate.net This was evidenced by its ability to prevent changes in mitochondrial membrane potential and reduce the expression of key apoptosis-related proteins like p53 and caspase 3. nih.govresearchgate.net The compound also inhibited the overexpression of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-oxidase 3 (NOX3), a major source of ROS in the cochlea, further highlighting its role in mitigating oxidative stress. researchgate.net
These findings suggest that a scaffold like this compound could potentially modulate similar cellular pathways. The presence of the fluoro-phenyl and amino groups may confer an ability to interfere with ROS-mediated signaling cascades and downstream apoptotic events, a hypothesis that warrants further investigation in relevant preclinical cancer or neurodegenerative models.
Bioisosteric Replacements and Scaffold Hopping Strategies for Improved Profiles
In medicinal chemistry, optimizing a lead compound often involves bioisosteric replacement and scaffold hopping to enhance potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.govnih.gov The this compound structure presents several opportunities for such modifications.
Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties to produce broadly similar biological effects. wikipedia.org For this compound, key opportunities include:
Fluorine Atom: The fluorine atom can be replaced with other halogens (Cl, Br) or a cyano (-CN) group to modulate electronic properties and target interactions. researchgate.net Alternatively, replacing the hydrogen at another position on the phenyl ring with fluorine is a common strategy to block metabolic oxidation and improve metabolic stability. wikipedia.orgcambridgemedchemconsulting.com
Amino Group: The primary amine (-NH2) could be replaced with hydroxyl (-OH), methylamino (-NHMe), or small amide groups to alter hydrogen bonding capacity and pKa, which can influence solubility and target engagement.
Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. Shifting its position within the ring (e.g., to create a 3-aminopyridine (B143674) or 4-aminopyridine (B3432731) isomer) or replacing the entire pyridine ring can drastically alter the molecule's interaction with target proteins. nih.gov
Scaffold hopping aims to identify novel core structures while retaining the essential pharmacophoric features of the original molecule. nih.govnamiki-s.co.jp Starting from a 2-phenylpyridine (B120327) core, medicinal chemists might explore entirely different heterocyclic systems, such as:
Pyrimidines or Pyridazines: Replacing the pyridine with a pyrimidine (B1678525) or pyridazine (B1198779) ring introduces an additional nitrogen atom, which can serve as a new interaction point, alter the molecule's geometry, and improve properties like solubility. researchgate.net
Quinazolines or Quinolines: Fused ring systems like 4-aminoquinazolines have been investigated as potent agents in various diseases, making this a logical hop from a simple pyridine. researchgate.net
Imidazo[1,2-a]pyrimidines: Research on related scaffolds has shown that moving to more complex bicyclic systems can improve solubility and maintain stability. dundee.ac.uk
A key goal of these strategies is often to reduce lipophilicity and improve aqueous solubility, which are critical for favorable pharmacokinetics. dundee.ac.uk The strategic replacement of the phenylpyridine core with alternative scaffolds can lead to compounds with a better balance of potency, solubility, and metabolic stability. dundee.ac.uk
Pharmacokinetic and Metabolic Stability Research (Pre-clinical, in vitro)
The metabolic stability of a drug candidate is a critical parameter assessed early in preclinical development, as it determines the compound's half-life and potential for oral bioavailability. nih.gov These studies are typically conducted in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). nih.gov
For a compound like this compound, the study would involve incubating it with human or mouse liver microsomes in the presence of necessary cofactors like NADPH. nih.gov The disappearance of the parent compound is monitored over time by LC-MS/MS. nih.gov From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. These values classify the compound as having low, intermediate, or high clearance. nih.gov
The chemical structure offers predictions about its metabolic fate:
The C-F bond is exceptionally strong and generally resistant to metabolic cleavage. The ortho-fluorine substituent may act as a "metabolic blocker," preventing oxidation at the adjacent position of the phenyl ring. cambridgemedchemconsulting.com
The phenyl ring is a potential site for hydroxylation by CYP enzymes.
The amino group and the pyridine nitrogen are susceptible to N-oxidation.
The table below illustrates typical data obtained from a microsomal stability assay for hypothetical compounds, demonstrating how results are categorized.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Control A | > 60 | < 10 | High Stability / Low Clearance |
| Control B | 25 | 45 | Moderate Stability / Intermediate Clearance |
| Control C | < 5 | > 200 | Low Stability / High Clearance |
This table contains illustrative data for control compounds to demonstrate typical classifications in a microsomal stability assay.
Improving metabolic stability was a key objective in the optimization of related imidazo[1,2-a]pyrimidine (B1208166) analogues, where modifications to the core and its substituents led to analogues with intrinsic clearances of <0.5 mL/min/g. dundee.ac.uk
The absorption and distribution of a drug candidate are governed by its physicochemical properties, including solubility, lipophilicity (logP/D), and permeability. For this compound, these properties are influenced by its distinct functional groups.
Lipophilicity: The phenyl ring contributes significantly to the molecule's lipophilicity. The fluorine atom also increases lipophilicity. A balanced lipophilicity is crucial; high values can lead to poor solubility and non-specific binding, while low values can hinder membrane permeability.
Permeability: In vitro models, such as the Caco-2 cell monolayer assay, are used to predict intestinal permeability. nih.gov Compounds with moderate permeability are often desired for oral absorption. nih.gov
The interplay of these properties dictates how the compound is absorbed into the bloodstream and distributed into tissues. Preclinical studies in animal models (e.g., mice or rats) are used to determine key pharmacokinetic parameters like plasma concentration over time, tissue distribution, and elimination half-life. nih.govmdpi.com For instance, studies on other novel agents have shown extensive distribution into tissues like the liver and kidneys. mdpi.com
The table below summarizes the predicted influence of the compound's structural features on its pharmacokinetic profile.
| Structural Feature | Physicochemical Property Influenced | Implication for Absorption & Distribution |
| Phenyl Ring | Increases Lipophilicity (LogP) | May improve membrane permeability but decrease aqueous solubility. |
| Amino Group | Increases Basicity (pKa), Potential for H-bonding | Can be protonated to improve aqueous solubility; may interact with transporters. |
| Fluoro Group | Increases Lipophilicity | Can enhance membrane permeability and block metabolic attack. |
| Pyridine Core | Polar, H-bond acceptor | Contributes to overall solubility and potential for specific interactions. |
Agrochemical Applications and Environmental Fate Research
Herbicidal Activity and Proposed Mechanism of Action (Pre-clinical)
While specific preclinical studies on the herbicidal activity of 4-Amino-3-fluoro-2-phenylpyridine are not extensively documented in publicly available literature, the broader class of aminopyridine herbicides is well-established. These compounds often function as synthetic auxin herbicides, mimicking the plant growth hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death of susceptible plants. purdue.edu
Another potential mechanism of action for related structures involves the inhibition of specific plant enzymes. For instance, certain triketone-aminopyridines have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherols, and its inhibition leads to bleaching symptoms and death in susceptible weeds. Given the structural similarities, this represents a plausible, though unconfirmed, mechanism for this compound.
Herbicidal compositions containing structurally related aminopyridine carboxylic acids have been patented for the control of undesirable vegetation in various crops. google.com These compositions often exhibit synergistic effects when combined with other herbicides like glyphosate (B1671968) or glufosinate. google.com The herbicidal effect is observed upon direct application to the plant at various growth stages and is dependent on factors such as plant species, growth stage, and application parameters. purdue.edugoogle.com
Table 1: Herbicidal Activity of Related Aminopyridine Compounds (Pre-clinical) No direct preclinical data for this compound is publicly available. The following table is illustrative of the activity of related compounds.
| Compound Class | Target Weed(s) | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Triketone-Aminopyridines | Broadleaf and grass weeds | p-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibition | acs.org |
Insecticidal Activity and Target Interactions (Pre-clinical)
The 2-phenylpyridine (B120327) scaffold is a recognized component in the design of modern insecticides. Research has demonstrated that derivatives of 2-phenylpyridine can exhibit significant insecticidal activity against a range of pests. mdpi.com For example, a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties showed high efficacy against the oriental armyworm (Mythimna separata). mdpi.com
The proposed mechanism for many pyridine-based insecticides involves the disruption of the insect's nervous system. While the precise target interaction for this compound has not been detailed, related compounds are known to act on nicotinic acetylcholine (B1216132) receptors (nAChRs) or other critical neuronal proteins.
Pre-clinical screening of synthesized pyridine (B92270) derivatives against various insect species is a common practice to identify lead compounds. In one study, certain dihydropyridine (B1217469) derivatives were found to be highly toxic to the oleander aphid (Aphis nerii), with LC50 values as low as 0.02 ppm for nymphs. researchgate.net These findings highlight the potential of the pyridine core structure in developing potent insecticides.
Table 2: Insecticidal Activity of Related Pyridine Derivatives (Pre-clinical) This table presents data for related pyridine compounds to illustrate potential activity, as specific data for this compound is not available.
| Compound/Compound Class | Target Insect | Activity (at 500 mg/L) | Reference |
|---|---|---|---|
| 2-Phenylpyridine derivatives with N-phenylbenzamide moieties | Mythimna separata | Up to 100% inhibition | mdpi.com |
Fungicidal Properties and Efficacy Studies (Pre-clinical)
The pyridine nucleus is integral to many compounds with demonstrated biological activities, including antifungal properties. mdpi.comresearchgate.net Various derivatives of aminopyridines have been synthesized and evaluated for their in-vitro antimicrobial effects against a spectrum of fungal pathogens. researchgate.net
For instance, Schiff bases of 2-amino-4-chloropyridine (B16104) have shown modest to significant activity against fungi such as Penicillium expansum and Aspergillus flavus. researchgate.net The fungicidal mechanism of pyridine derivatives can vary, but often involves the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. For example, triazole fungicides, a different class of nitrogen-containing heterocycles, act by inhibiting the 14α-demethylase enzyme (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com While not a triazole, the nitrogen-containing heterocyclic structure of this compound suggests that it could potentially interfere with similar fungal biochemical pathways.
In vitro efficacy studies are crucial for determining the potential of a compound as a fungicide. These studies typically measure the concentration of the compound required to inhibit fungal growth (e.g., EC50 values). Research on 1,2,4-triazole (B32235) derivatives has identified compounds with exceptional antifungal activity against pathogens like Physalospora piricola, with EC50 values below 11 µg/mL. mdpi.com This demonstrates the potential for developing highly effective fungicides based on heterocyclic scaffolds.
Table 3: Fungicidal Activity of Related Pyridine Derivatives (Pre-clinical) Data for analogous compounds is provided, as specific preclinical fungicidal studies on this compound are not publicly available.
| Compound Class | Target Fungi | Observation | Reference |
|---|---|---|---|
| Schiff bases of 2-amino-4-chloropyridine | Penicillium expansum, Aspergillus flavus | Modest to significant biological activity | researchgate.net |
Environmental Degradation Pathways and Transformation Products of Fluorinated Aminopyridines
The environmental fate of fluorinated pesticides is of significant interest due to the strength of the carbon-fluorine bond, which can lead to persistence. nih.gov When released into the environment, fluorinated aminopyridines can undergo various degradation processes, including photodegradation (breakdown by sunlight) and microbial degradation. nih.govnih.gov
Studies on the photolysis of fluorinated pesticides have shown that the presence of fluorine atoms on an aromatic ring can make the compound susceptible to nucleophilic aromatic substitution, potentially leading to defluorination. nih.gov For some fluorinated pesticides like fluroxypyr, direct photolysis can result in up to 100% defluorination, forming fluoride (B91410) as a major product. nih.gov The degradation process can also lead to the formation of various transformation products (TPs), which may themselves be of environmental interest. researchgate.netresearchgate.net For example, the photolysis of certain fluorinated pesticides can lead to the formation of trifluoroacetate (B77799) and difluoroacetate. nih.gov
The polarity of pesticide transformation products is often higher than that of the parent compound, which can increase their mobility in soil and water. researchgate.net The persistence of these TPs means they can sometimes be detected in water resources long after the parent compound has been withdrawn from the market. researchgate.netresearchgate.net The specific environmental degradation pathway and the nature of the TPs for this compound would require dedicated experimental studies, but the degradation of other fluorinated pesticides provides a general framework for what might be expected. nih.govelsevierpure.com
Structure-Activity Relationships in Agrochemical Contexts for Optimized Efficacy
Structure-activity relationship (SAR) studies are a critical component of designing new and effective agrochemicals. mdpi.com These studies systematically alter the chemical structure of a lead compound to determine how these changes affect its biological activity. For pyridine derivatives, several structural features are known to influence their agrochemical properties.
In the context of herbicidal activity, the nature and position of substituents on the pyridine ring are crucial. For some classes of herbicides, the presence of an auxinic group (like a carboxylic acid) is essential for activity. google.com For HPPD-inhibiting herbicides, a specific three-dimensional arrangement of atoms is necessary to bind effectively to the enzyme's active site. acs.org
For insecticidal activity, SAR studies on 2-phenylpyridine derivatives have shown that the addition of specific moieties, such as N-phenylbenzamide, can significantly enhance efficacy against certain pests. mdpi.com The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) can also play a major role.
In fungicidal applications, the introduction of different aldehydes to form Schiff bases of 2-amino-4-chloropyridine resulted in variable activity against different fungal strains, indicating the importance of the substituent group in determining the spectrum of activity. researchgate.net A review of pyridine derivatives with antiproliferative activity (a related concept to fungicidal activity) found that the presence of -NH2 and halogen groups affects the biological activity. mdpi.com Specifically, it was noted that pyridine derivatives with halogen atoms sometimes exhibited lower activity compared to those with other functional groups like -OH or -OCH3. nih.gov This suggests a delicate balance must be achieved in the molecular design to optimize for efficacy against target pests while potentially influencing other properties.
Advanced Spectroscopic Characterization and Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-Amino-3-fluoro-2-phenylpyridine by mapping the chemical environments of its constituent atoms.
¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectral Analysis
Detailed spectral analysis in various NMR active nuclei provides a complete picture of the molecule's electronic and structural features.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a characteristic signal for the amino group protons. The chemical shifts (δ) and coupling constants (J) would reveal the substitution pattern and through-bond interactions.
¹³C NMR (Carbon-13 NMR) complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. The spectrum would show distinct peaks for the carbons of the pyridine and phenyl rings, with the carbon attached to the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling.
¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique that would provide a specific signal for the fluorine atom. The chemical shift and coupling constants in the ¹⁹F NMR spectrum would offer valuable information about the electronic environment of the fluorine atom and its spatial relationship with nearby protons.
Unfortunately, specific, publicly available ¹H NMR, ¹³C NMR, and ¹⁹F NMR data for this compound could not be located in the performed searches.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
To definitively assign the signals observed in one-dimensional NMR spectra and to establish the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the same spin system, such as those on the phenyl and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This powerful technique helps to piece together the entire molecular structure by connecting different spin systems and identifying quaternary carbons.
Specific 2D NMR data for this compound were not found in the available search results.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and thus the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision. For this compound (C₁₁H₉FN₂), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass, thereby confirming the molecular formula with a high degree of confidence.
No specific HRMS data for this compound was identified in the conducted searches.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
C-N stretching in the aromatic amine, usually found in the 1250-1360 cm⁻¹ region.
C=C and C=N stretching of the aromatic pyridine and phenyl rings in the 1400-1600 cm⁻¹ range.
C-F stretching , which gives a strong absorption band typically in the 1000-1400 cm⁻¹ region.
Aromatic C-H stretching above 3000 cm⁻¹.
Specific experimental IR spectral data for this compound could not be retrieved from the performed searches.
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would reveal the planarity of the aromatic rings, the conformation of the phenyl group relative to the pyridine ring, and the details of intermolecular interactions such as hydrogen bonding involving the amino group and the nitrogen and fluorine atoms.
No published X-ray crystallographic data for this compound was found in the performed searches.
Chromatographic and Separation Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its analysis in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. A specific HPLC method, utilizing an appropriate stationary phase (e.g., C18) and mobile phase, would be developed to determine the purity of the compound. The retention time and peak area would be used for identification and quantification, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds and can be used to separate impurities and provide their mass spectra for identification.
Specific analytical methods using HPLC or GC-MS for the analysis of this compound were not detailed in the available search results.
Future Research Trajectories for 4 Amino 3 Fluoro 2 Phenylpyridine
Development of Novel and Sustainable Synthetic Methodologies, including Green Chemistry Approaches
Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing 4-Amino-3-fluoro-2-phenylpyridine and its derivatives. Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant chemical waste. researchgate.net The adoption of green chemistry principles is essential for creating sustainable pharmaceutical manufacturing processes. unibo.it
Key green chemistry approaches that could be applied include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and minimize the use of solvents compared to conventional heating methods. researchgate.netmdpi.com
Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes waste and simplifies product purification. mdpi.comrasayanjournal.co.in Mechanochemical grinding is one such method where mechanical energy initiates reactions. nih.gov
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces the number of synthetic steps, thereby minimizing waste. rasayanjournal.co.in
Catalysis: The use of recyclable catalysts, including biocatalysts or metal-free heterogeneous organocatalysts, can improve reaction efficiency and reduce the environmental impact. researchgate.net
The table below summarizes potential green chemistry approaches applicable to the synthesis of pyridine (B92270) derivatives.
| Green Chemistry Approach | Description | Potential Benefits for Synthesizing this compound |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Shorter reaction times, higher yields, reduced solvent use. mdpi.com |
| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduced waste, simplified purification, minimal environmental impact. mdpi.com |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. | Increased efficiency, reduced synthetic steps, less waste generation. rasayanjournal.co.in |
| Catalysis | Employs catalysts to accelerate reactions. | Use of safer, recyclable catalysts; less hazardous chemical synthesis. researchgate.netnih.gov |
| Use of Greener Solvents | Replacement of hazardous solvents with environmentally benign alternatives like ionic liquids. | Reduced toxicity and environmental pollution. rasayanjournal.co.in |
By focusing on these sustainable methodologies, researchers can develop synthetic pathways that are not only more efficient but also align with the growing demand for environmentally responsible chemical production.
Exploration of Undiscovered Biological Targets and Therapeutic Areas for Aminophenylpyridine Scaffolds
The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and natural products. rsc.orgresearchgate.net Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. researchgate.netnih.govrsc.org While the specific biological targets of this compound are not extensively defined, its structure suggests vast potential for therapeutic applications.
Future research should aim to identify and validate novel biological targets for this compound and its analogues. The versatility of the pyridine scaffold allows for structural modifications that can tune its activity towards various biological systems. enpress-publisher.com High-throughput screening campaigns against diverse target classes, such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes, could reveal previously unknown activities. The aminophenylpyridine core can serve as a foundational structure for developing inhibitors for a range of diseases.
Potential therapeutic areas for exploration include:
Oncology: Many pyridine derivatives show significant cytotoxic effects against various cancer cell lines. rsc.org
Infectious Diseases: The pyridine nucleus is a core component of several antibacterial agents, and new derivatives could help combat multidrug-resistant pathogens. researchgate.net
Neurological Disorders: Aminopyridine structures have been investigated for their role in neurological conditions. chemimpex.com
The table below outlines potential, yet underexplored, target classes for aminophenylpyridine scaffolds.
| Biological Target Class | Therapeutic Area | Rationale |
| Protein Kinases | Oncology, Inflammation | Pyridine scaffolds are common in kinase inhibitors. |
| G-Protein Coupled Receptors (GPCRs) | Various | A large and diverse family of drug targets. |
| Ion Channels | Neurological Disorders, Cardiovascular Disease | The pyridine moiety can modulate channel activity. |
| Metabolic Enzymes | Metabolic Disorders, Oncology | Targeting enzymes can control disease pathways. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the development process. springernature.com
For this compound, AI and ML can be utilized in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build models that correlate the structural features of pyridine derivatives with their biological activity, enabling the prediction of potency for newly designed compounds. slideshare.net
De Novo Drug Design: Generative models, including those based on deep learning and reinforcement learning, can design entirely new molecules with desired properties based on the aminophenylpyridine scaffold. nih.govslideshare.net
Virtual Screening: AI can rapidly screen large virtual libraries of compounds to identify those most likely to be active against a specific biological target. nih.gov
ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles. springernature.com
The following table details the application of AI/ML in the design of novel aminophenylpyridines.
| AI/ML Application | Description | Impact on Drug Design |
| QSAR | Develops predictive models based on chemical structure and biological activity. | Guides the design of more potent compounds. slideshare.net |
| Generative Models | Creates novel molecular structures with desired properties. | Accelerates the discovery of new drug candidates. nih.gov |
| Virtual Screening | Computationally screens large compound libraries for potential hits. | Reduces the time and cost of identifying lead compounds. nih.gov |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of molecules. | Helps select candidates with a higher probability of clinical success. springernature.com |
Mechanistic Studies of Biological Interactions at the Molecular and Cellular Level
A deep understanding of how a drug molecule interacts with its biological target is crucial for rational drug design and optimization. For this compound, future research must focus on elucidating the precise molecular and cellular mechanisms of action for any identified biological activity.
Key experimental and computational techniques for these studies include:
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can determine the three-dimensional structure of the compound bound to its target protein, revealing specific binding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information on the dynamics of the drug-target interaction in solution.
Molecular Docking and Molecular Dynamics (MD) Simulations: Computational methods can predict the binding mode of the compound and simulate its behavior within the target's active site over time, offering insights into binding stability and conformational changes. rsc.org
Cell-Based Assays: These assays can confirm the compound's effect on cellular pathways and functions downstream of target engagement.
By combining these approaches, researchers can build a comprehensive picture of the structure-activity relationships (SAR) and use this knowledge to design more potent and selective next-generation inhibitors.
Design of Next-Generation Pyridine-Based Scaffolds with Enhanced Properties
The this compound scaffold serves as an excellent starting point for the design of next-generation therapeutic agents with improved properties. nih.gov Future research will involve systematic chemical modifications to enhance potency, selectivity, metabolic stability, and other pharmacokinetic parameters.
Strategies for designing advanced pyridine-based scaffolds include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to explore new chemical space and improve properties.
Structure-Based Drug Design: Using the three-dimensional structure of the target to guide the design of molecules that fit perfectly into the binding site.
Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.
Introduction of New Functional Groups: The addition of different functional groups to the pyridine ring or the phenyl substituent can significantly alter the compound's biological activity and physicochemical properties. nih.gov
The goal of these efforts is to generate novel compounds with superior therapeutic profiles, ultimately leading to the development of more effective and safer medicines. The inherent versatility of the pyridine scaffold makes it a highly promising nucleus for future drug discovery endeavors. rsc.org
Q & A
Q. What are the established synthetic routes for 4-Amino-3-fluoro-2-phenylpyridine, and what key reaction conditions optimize yield?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) on halogenated pyridine precursors. For example, substituting a nitro or chloro group at the 3-position with fluorine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions . Subsequent reduction of the nitro group (if present) to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol . Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces the phenyl group at the 2-position using phenylboronic acid and Pd(PPh₃)₄ in a THF/water mixture . Key Optimization :
- Maintain inert atmosphere (N₂/Ar) during NAS to prevent hydrolysis.
- Use excess boronic acid (1.2–1.5 eq) in coupling reactions to drive completion .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ ~5 ppm, broad). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm for meta-fluoro) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion [M+H]⁺ (e.g., calculated for C₁₁H₁₀F₂N₂: 224.08) .
- Elemental Analysis : Matches experimental vs. theoretical C/H/N/F percentages (±0.3% tolerance) .
Ambiguity Resolution : Overlapping signals in ¹H NMR can be resolved via 2D-COSY or NOESY to assign coupling patterns .
Advanced Research Questions
Q. How do electronic effects of the 3-fluoro substituent influence reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing fluorine at C3 deactivates the pyridine ring, directing electrophilic substitution to the para position (C5) . For example, nitration with HNO₃/H₂SO₄ at 0–5°C yields 4-amino-3-fluoro-5-nitro-2-phenylpyridine. Kinetic studies (monitored via HPLC) show slower reaction rates compared to non-fluorinated analogs due to reduced ring electron density . Contradiction Analysis : Conflicting reports on nitration regiochemistry (C5 vs. C6) may arise from competing steric effects of the 2-phenyl group. Computational modeling (DFT) using Gaussian09 with B3LYP/6-31G* basis set can predict dominant pathways .
Q. What strategies mitigate low yields in palladium-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer : Low yields often stem from catalyst poisoning by the amine group. Solutions:
- Protection : Temporarily protect the amine as a Boc (tert-butyloxycarbonyl) group using Boc₂O/DMAP .
- Catalyst Screening : Use Pd-XPhos or SPhos ligands, which tolerate amines better than PPh₃ .
- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 12 h) to minimize side reactions, achieving >80% yield in model Suzuki couplings .
Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) definitively assigns tautomers. For example, a study on analogous 2-amino-3-cyanopyridines revealed the amino group adopts a planar configuration (sp² hybridization), confirmed by C–N bond lengths (~1.34 Å) and dihedral angles (<10°) . Experimental Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
